N-(azetidin-3-yl)-2,6-difluorobenzamide
Description
N-(azetidin-3-yl)-2,6-difluorobenzamide is a benzamide derivative featuring a 2,6-difluorobenzoyl core linked to an azetidin-3-yl group.
Properties
IUPAC Name |
N-(azetidin-3-yl)-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O/c11-7-2-1-3-8(12)9(7)10(15)14-6-4-13-5-6/h1-3,6,13H,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLVCSFPAATGRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC(=O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)-2,6-difluorobenzamide typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza Paternò–Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene.
Introduction of the 2,6-Difluorobenzamide Moiety: The azetidine derivative is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(azetidin-3-yl)-2,6-difluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be
Biological Activity
N-(azetidin-3-yl)-2,6-difluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an azetidine ring and a difluorobenzamide moiety. The incorporation of fluorine atoms enhances the compound's lipophilicity and stability, which are critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. Similar compounds have been shown to act as enzyme inhibitors or receptor ligands, suggesting potential pathways for this compound's action:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Binding : It could bind to receptors that play roles in cellular signaling and proliferation.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. For instance, it has been tested against various cancer cell lines, demonstrating promising results:
The IC50 value for HeLa cells indicates a potent inhibitory effect, suggesting that this compound may be a candidate for further development in cancer therapy.
Antibacterial Activity
In addition to antitumor properties, this compound has been evaluated for antibacterial activity. Preliminary findings suggest that it may inhibit bacterial growth by targeting the FtsZ protein, which is crucial for bacterial cell division:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | TBD | |
| Staphylococcus aureus | TBD |
These results highlight the potential of this compound as an antibacterial agent.
Study 1: Antitumor Efficacy in Cell Lines
In a study focusing on the antiproliferative effects of this compound on A549 and MCF-7 cell lines, researchers observed significant reductions in cell viability at varying concentrations. The methodology involved treating cells with different concentrations of the compound followed by MTT assays to assess cell viability.
Study 2: Mechanistic Insights into Antibacterial Action
Another investigation explored the mechanism by which this compound inhibits bacterial growth. Using flow cytometry and fluorescence microscopy, researchers demonstrated that the compound disrupts FtsZ polymerization in bacterial cells, leading to impaired cell division.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies indicate good gastrointestinal absorption and permeability across biological membranes, which are favorable traits for drug candidates.
Comparison with Similar Compounds
The following analysis compares N-(azetidin-3-yl)-2,6-difluorobenzamide to structurally and functionally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.
Structural Analogues in the Benzoylurea Class
Benzoylurea derivatives share the 2,6-difluorobenzamide scaffold but differ in substituents on the nitrogen atom. Key examples include:
Comparison with this compound :
- Substituent Effects: The azetidine group replaces the aromatic/heteroaromatic substituents seen in benzoylureas.
- Activity : Unlike pesticidal benzoylureas, azetidine-containing analogs may target bacterial FtsZ (a cell division protein) or kinases, as seen in related 2,6-difluorobenzamide derivatives .
Thiazole and Pyrimidine Derivatives
Heterocyclic modifications to the 2,6-difluorobenzamide scaffold are common in antimicrobial and kinase-targeting agents:
Comparison with this compound :
- Heterocyclic vs. This difference may shift target specificity (e.g., kinases vs. bacterial proteins) .
Hydrophobic Side Chain Derivatives
Hydrophobic modifications to the benzamide core enhance interactions with hydrophobic pockets in targets like FtsZ:
Comparison with this compound :
- Hydrophobicity : The azetidine group is less hydrophobic than halogenated aryl groups, which may reduce off-target binding but limit penetration into lipid-rich bacterial membranes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
